molecular formula C10H5ClF8S B14279717 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene CAS No. 138451-16-8

1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene

Cat. No.: B14279717
CAS No.: 138451-16-8
M. Wt: 344.65 g/mol
InChI Key: ZOWTVJKIBCHJFG-UHFFFAOYSA-N
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Description

1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a sulfanyl group attached to an octafluorobutyl chain. The presence of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1,2,2,3,3,4,4-octafluorobutylthiol and 1-chloro-4-iodobenzene.

    Nucleophilic Substitution Reaction: The 1,1,2,2,3,3,4,4-octafluorobutylthiol undergoes a nucleophilic substitution reaction with 1-chloro-4-iodobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as amines or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated benzene derivatives or modified sulfanyl groups.

Scientific Research Applications

1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene depends on its specific application

    Electrophilic Aromatic Substitution:

    Nucleophilic Attack: The sulfanyl group can participate in nucleophilic attack reactions, leading to the formation of new chemical bonds.

    Fluorine Interactions: The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, improving its efficacy in biochemical and pharmaceutical applications.

Comparison with Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of an octafluorobutyl group.

    1-Chloro-4-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of an octafluorobutyl group.

    1-Chloro-4-(methylthio)benzene: Similar structure but with a methylthio group instead of an octafluorobutyl group.

Uniqueness: 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene is unique due to the presence of the octafluorobutyl group, which imparts distinct chemical properties such as increased hydrophobicity and chemical stability

Properties

CAS No.

138451-16-8

Molecular Formula

C10H5ClF8S

Molecular Weight

344.65 g/mol

IUPAC Name

1-chloro-4-(1,1,2,2,3,3,4,4-octafluorobutylsulfanyl)benzene

InChI

InChI=1S/C10H5ClF8S/c11-5-1-3-6(4-2-5)20-10(18,19)9(16,17)8(14,15)7(12)13/h1-4,7H

InChI Key

ZOWTVJKIBCHJFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(C(C(C(F)F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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